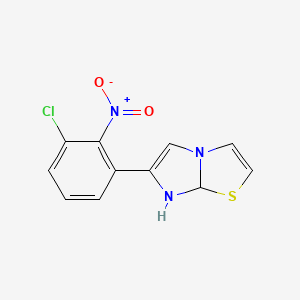
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole is a heterocyclic compound that contains a five-membered ring with nitrogen, sulfur, and carbon atoms.
准备方法
The synthesis of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b]thiazole system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer properties, with some derivatives showing moderate ability to suppress the growth of cancer cells.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral activities.
作用机制
The mechanism of action of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation. The exact molecular targets and pathways can vary depending on the specific derivative and application.
相似化合物的比较
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole can be compared with other similar compounds such as:
6-Chloroimidazo[2,1-b]thiazole: This compound shares a similar core structure but lacks the nitrophenyl group, which may result in different biological activities.
5,6-Dihydroimidazo[2,1-b]thiazole derivatives: These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
属性
分子式 |
C11H8ClN3O2S |
|---|---|
分子量 |
281.72 g/mol |
IUPAC 名称 |
6-(3-chloro-2-nitrophenyl)-7,7a-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-6,11,13H |
InChI 键 |
AOFLGOBDVZPZJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CN3C=CSC3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
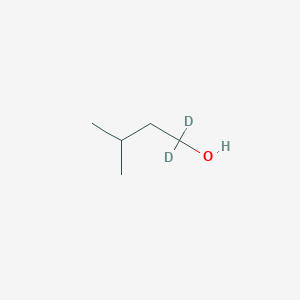
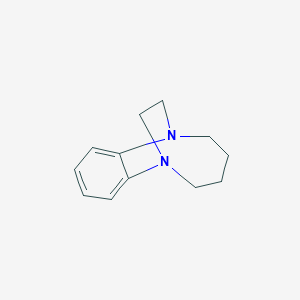

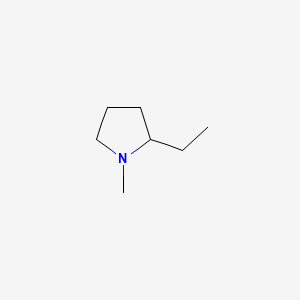


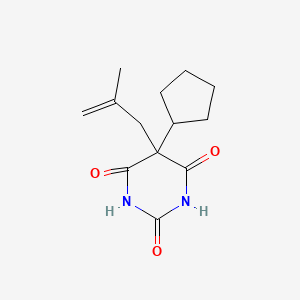

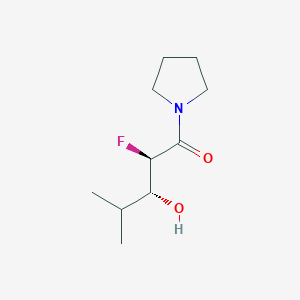
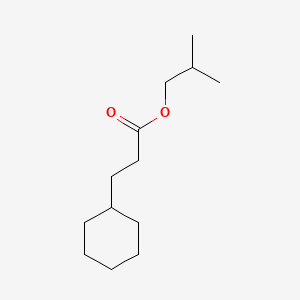
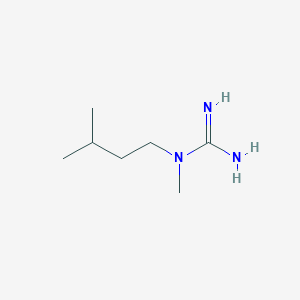
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
